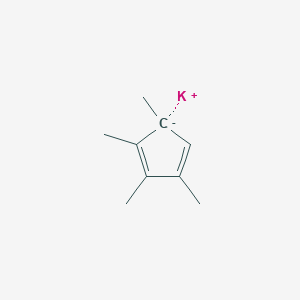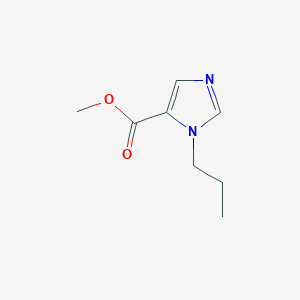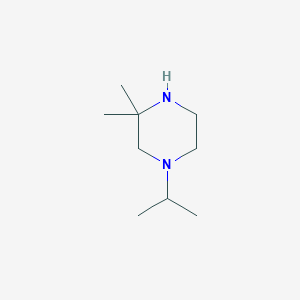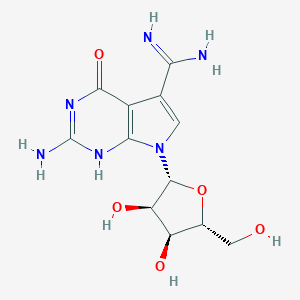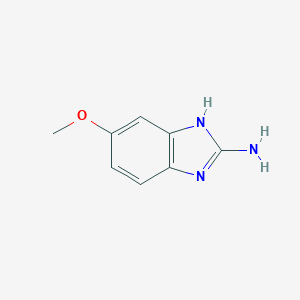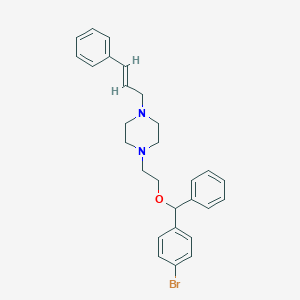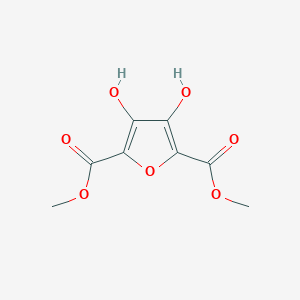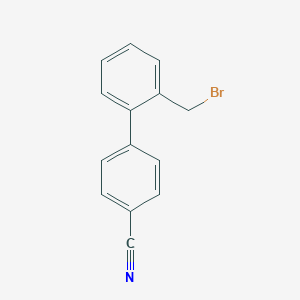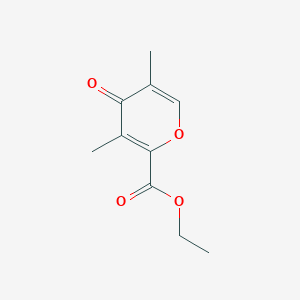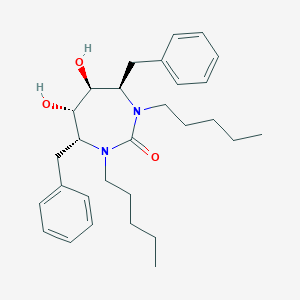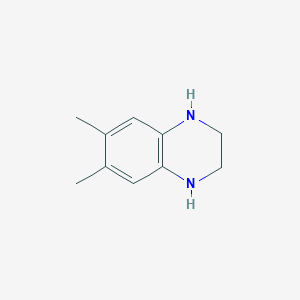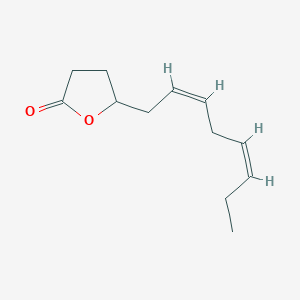
Tuberose lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuberose lactone, also known as 3-hydroxy-5-decen-2-one, is a natural lactone compound that is found in tuberose flowers. It has a sweet, floral scent that is widely used in the fragrance industry. Tuberose lactone has also been found to have various biochemical and physiological effects, making it a subject of scientific research in recent years. In
Applications De Recherche Scientifique
Tuberose lactone has been found to have various scientific research applications, including its use as a fragrance ingredient, a flavoring agent, and a potential therapeutic agent. Its sweet, floral scent is widely used in the fragrance industry, and it has been shown to have a positive effect on mood and emotion. Tuberose lactone has also been found to have potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of tuberose lactone is not fully understood, but it is believed to act on various receptors in the brain and body. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and mood. Tuberose lactone has also been found to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Tuberose lactone has various biochemical and physiological effects, including its ability to modulate neurotransmitter activity, reduce inflammation, and inhibit cancer cell growth. It has been shown to increase the activity of the neurotransmitter GABA, which is involved in the regulation of anxiety and mood. Tuberose lactone has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Tuberose lactone has several advantages for lab experiments, including its availability, low toxicity, and ability to cross the blood-brain barrier. However, its low solubility in water can make it difficult to work with in some experiments. It is also important to note that the effects of tuberose lactone can vary depending on the concentration and method of administration.
Orientations Futures
There are several future directions for the study of tuberose lactone, including its potential use as a therapeutic agent for anxiety and mood disorders, as well as its potential as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand the mechanism of action of tuberose lactone and its effects on the body. Additionally, the development of new synthesis methods and formulations could lead to the creation of more effective and efficient treatments.
Méthodes De Synthèse
Tuberose lactone can be synthesized through various methods, including chemical synthesis and biotransformation. One of the most commonly used chemical synthesis methods is the Piancatelli reaction, which involves the reaction of a β-ketoester with an aldehyde in the presence of a Lewis acid catalyst. Biotransformation of tuberose lactone can be achieved through the use of microorganisms such as Rhodococcus erythropolis, which can convert fatty acids into lactones.
Propriétés
Numéro CAS |
153175-57-6 |
|---|---|
Nom du produit |
Tuberose lactone |
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
5-[(2Z,5Z)-octa-2,5-dienyl]oxolan-2-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6- |
Clé InChI |
YNHBLISDDXOUDQ-CWWKMNTPSA-N |
SMILES isomérique |
CC/C=C\C/C=C\CC1CCC(=O)O1 |
SMILES |
CCC=CCC=CCC1CCC(=O)O1 |
SMILES canonique |
CCC=CCC=CCC1CCC(=O)O1 |
Densité |
0.930-0.938 (15º) |
Description physique |
Light yellow liquid; slight herbaceous aroma |
Solubilité |
Insoluble in water; soluble in propylene glycol and ethyl acetate soluble (in ethanol) |
Synonymes |
TUBEROSELACTONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



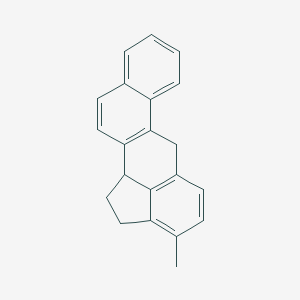
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
